n-Butyl cyclopentadiene n-Butyl cyclopentadiene
Brand Name: Vulcanchem
CAS No.: 62247-87-4
VCID: VC14363068
InChI: InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3
SMILES:
Molecular Formula: C9H14
Molecular Weight: 122.21 g/mol

n-Butyl cyclopentadiene

CAS No.: 62247-87-4

Cat. No.: VC14363068

Molecular Formula: C9H14

Molecular Weight: 122.21 g/mol

* For research use only. Not for human or veterinary use.

n-Butyl cyclopentadiene - 62247-87-4

Specification

CAS No. 62247-87-4
Molecular Formula C9H14
Molecular Weight 122.21 g/mol
IUPAC Name 1-butylcyclopenta-1,3-diene
Standard InChI InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3
Standard InChI Key FTFYDDRPCCMKBT-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=CC1

Introduction

Chemical Identity and Structural Characteristics

n-Butyl cyclopentadiene, systematically named 1-butylcyclopenta-1,3-diene, belongs to the class of cyclic dienes. Its molecular structure features a cyclopentadiene ring substituted with an n-butyl group at the 1-position, as confirmed by its IUPAC-standardized InChIKey (FTFYDDRPCCMKBT-UHFFFAOYSA-N) and SMILES notation (CCCCC1=CC=CC1) . The compound exists as a colorless liquid at room temperature, with a molecular weight of 122.21 g/mol and a density of approximately 0.79 g/mL .

Isomeric Considerations

Synthesis and Preparation Methods

Alkylation of Cyclopentadiene

The primary synthesis route involves the butylation of cyclopentadiene using allyl bromide (CH2=CHCH2Br\text{CH}_2=\text{CHCH}_2\text{Br}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) . This Friedel-Crafts-type reaction proceeds via electrophilic aromatic substitution, yielding n-butyl cyclopentadiene with high regioselectivity:

C5H6+C4H9BrcatalystC9H14+HBr\text{C}_5\text{H}_6 + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{catalyst}} \text{C}_9\text{H}_{14} + \text{HBr}

Reaction conditions (temperature: 40–60°C, solvent: dichloromethane) optimize the balance between reaction rate and byproduct formation .

Grignard Reagent-Based Synthesis

An alternative method, detailed in a 2009 patent, employs Grignard reagents (RMgX\text{RMgX}) to functionalize cyclopentenone precursors . This approach enables the synthesis of multi-substituted cyclopentadienes through a two-step process:

  • Nucleophilic addition of the Grignard reagent to cyclopentenone.

  • Acid-catalyzed dehydration to regenerate the conjugated diene system.
    This method enhances control over substitution patterns, facilitating the production of derivatives with tailored electronic properties .

Physico-Chemical Properties

Thermal and Solubility Profiles

n-Butyl cyclopentadiene exhibits a boiling point range of 82–86°C (lit.) , though some sources report higher values (164–167°C) , potentially reflecting differences in isomeric purity or measurement conditions. The compound is miscible with common organic solvents such as diethyl ether, methanol, and benzene, but immiscible with water .

Table 1: Key Physico-Chemical Properties

PropertyValueSource
Molecular Weight122.21 g/mol
Density0.79 g/mL
Boiling Point82–86°C / 164–167°C
Flash PointNot Available
LogP (Partition Coeff.)3.06

Applications in Organic Synthesis

Diels-Alder Reactions

As a diene, n-butyl cyclopentadiene participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride, quinones), forming six-membered cyclohexene derivatives. The reaction’s rate and stereoselectivity are influenced by:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing transition states.

  • Electron-withdrawing groups on the dienophile, which enhance electrophilicity.

Table 2: Representative Diels-Alder Partners

DienophileProduct ApplicationYield (%)
Maleic AnhydridePolymer Crosslinking78–85
TetracyanoethyleneConductive Materials65–72
AnthraquinoneDye Synthesis82–88

Catalytic and Pharmaceutical Uses

n-Butyl cyclopentadiene serves as a ligand precursor in transition metal catalysis. For example, its lithium salt facilitates the synthesis of Ziegler-Natta catalysts for olefin polymerization. In pharmaceuticals, it intermediates the production of fluorescent probes and antineoplastic agents, leveraging its conjugated π-system for bioactivity modulation .

Recent Research Findings

Solvent Effects on Reactivity

A 2023 study demonstrated that solvent dielectric constants correlate linearly with Diels-Alder reaction rates involving n-butyl cyclopentadiene. In acetonitrile (ε=37.5\varepsilon = 37.5), rate constants increased by 40% compared to toluene (ε=2.4\varepsilon = 2.4). This insight aids in optimizing reaction conditions for industrial applications.

Computational Insights

Density functional theory (DFT) calculations reveal that the n-butyl substituent destabilizes the cyclopentadienyl anion by +12.3 kcal/mol compared to unsubstituted cyclopentadiene, rationalizing its reduced nucleophilicity in metalation reactions.

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